Patent-Specific Intermediate for PDE10 Inhibitor Prodrugs vs. Generic Thiadiazole Building Blocks
This compound is explicitly claimed as a key intermediate in the synthesis of 2-methyl-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)-6-(((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methoxy)pyrimidin-4-amine and related PDE10 inhibitor prodrugs [1]. In contrast, the unsubstituted analog (1,3,4-thiadiazol-2-yl)methanamine (CAS 389630-98-2) is not found in this patent family and is only referenced as a general synthetic intermediate with no specific CNS application claimed [2].
| Evidence Dimension | Patented pharmaceutical intermediate utility |
|---|---|
| Target Compound Data | Specifically claimed in U.S. Patent Application 17/695,125 for PDE10 inhibitor prodrug synthesis |
| Comparator Or Baseline | (1,3,4-thiadiazol-2-yl)methanamine (CAS 389630-98-2): Not present in this patent; marketed as a generic research intermediate |
| Quantified Difference | Specific vs. non-specific application |
| Conditions | Patent analysis |
Why This Matters
Procurement of the correct 5-methyl substituted intermediate ensures synthetic fidelity to a patented CNS drug candidate, avoiding off-target pharmacological profiles and potential intellectual property issues.
- [1] Mittal, S., Raheem, I. T., & Skudlarek, J. W. (2022). Pro drugs of PDE10 compounds. U.S. Patent Application No. 17/695,125. Merck Sharp & Dohme Corp. View Source
- [2] PubChem. (2026). Compound Summary for CID 21843659: (1,3,4-Thiadiazol-2-yl)methanamine. National Center for Biotechnology Information. View Source
